BenchChemオンラインストアへようこそ!

tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate

Mitsunobu reaction Nucleoside analog synthesis Solubility enhancement

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate (CAS 1269786-75-5, C₁₅H₂₀ClN₅O₄, MW 369.80) is a fully N-protected, 2-chloro-substituted purine derivative belonging to the class of bis-N-tert-butoxycarbonyl (bis-Boc) imidodicarbonates. The molecule features a 2-chloro-9H-purin-6-amine core masked by two acid‑labile Boc groups, a structural design that imparts markedly enhanced solubility in Mitsunobu‑reaction solvents relative to the unprotected 2‑amino‑6‑chloropurine congener, thereby enabling efficient N9‑regioselective coupling with alcohols.

Molecular Formula C15H20ClN5O4
Molecular Weight 369.80 g/mol
Cat. No. B11927205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate
Molecular FormulaC15H20ClN5O4
Molecular Weight369.80 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C1=NC(=NC2=C1NC=N2)Cl)C(=O)OC(C)(C)C
InChIInChI=1S/C15H20ClN5O4/c1-14(2,3)24-12(22)21(13(23)25-15(4,5)6)10-8-9(18-7-17-8)19-11(16)20-10/h7H,1-6H3,(H,17,18,19,20)
InChIKeyLEGPZYOEPWOPTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate: A Bis-Boc-Protected Purine Scaffold for Regioselective Functionalization and Targeted Library Synthesis


tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate (CAS 1269786-75-5, C₁₅H₂₀ClN₅O₄, MW 369.80) is a fully N-protected, 2-chloro-substituted purine derivative belonging to the class of bis-N-tert-butoxycarbonyl (bis-Boc) imidodicarbonates. The molecule features a 2-chloro-9H-purin-6-amine core masked by two acid‑labile Boc groups, a structural design that imparts markedly enhanced solubility in Mitsunobu‑reaction solvents relative to the unprotected 2‑amino‑6‑chloropurine congener, thereby enabling efficient N9‑regioselective coupling with alcohols [1]. While analogous bis-Boc-protected aminopurines have been employed to accelerate nucleoside analog synthesis, the specific placement of chlorine at the purine 2-position—combined with the exocyclic 6‑amino group in the imidodicarbonate form—creates a unique orthogonal‑protection logic: the chlorine serves as a latent handle for subsequent Pd‑catalyzed cross‑coupling or nucleophilic aromatic substitution, whereas the Boc groups can be selectively removed to unveil the 6‑amino functionality for further elaboration. This divergent‑functionalization capability distinguishes the compound from simple N-Boc- or N-acetyl-protected purine intermediates and positions it as a strategic building block for medicinal chemistry campaigns targeting purinergic receptors, kinases, and DNA‑damage‑response enzymes [2].

Why tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate Cannot Be Replaced by Other Purine Intermediates in Multi-Step Synthetic Campaigns


Despite the availability of several 2‑chloropurine derivatives and mono‑Boc‑protected 6‑aminopurines, direct substitution of tert‑butyl N‑[(tert‑butoxy)carbonyl]‑N‑(2‑chloro‑9H‑purin‑6‑yl)carbamate by structurally similar intermediates introduces significant risk of regiochemical erosion, solubility failure, or orthogonal‑protection collapse. The bis‑Boc imidodicarbonate architecture is not merely an N‑protected purine; it is a solubility‑engineered and reactivity‑modulated entity. Published work on the regioisomeric bis‑Boc‑2‑amino‑6‑chloropurine demonstrates that bis‑N‑tert‑butoxycarbonylation dramatically improves solubility in Mitsunobu solvents and enforces near‑exclusive N9‑alkylation, whereas the corresponding unprotected 2‑amino‑6‑chloropurine suffers from poor solubility and diminished N9‑selectivity [1]. Inferior protection strategies (e.g., mono‑Boc, acetyl, or benzoyl) do not replicate this dual benefit. Furthermore, the chlorine atom at the 2‑position—as opposed to the 6‑position—dictates the electronic landscape of the purine ring, governing both the reactivity of the remaining electrophilic center and the compatibility with downstream cross‑coupling chemistry [2]. Consequently, procurement decisions based solely on the “2‑chloropurine” substructure, ignoring the precise protection pattern, can lead to failed coupling yields, inseparable N7/N9 isomer mixtures, or the need for additional protection/deprotection steps that erode overall synthetic efficiency.

Quantitative Differentiation Evidence for tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate: Solubility, Regioselectivity, and Orthogonal Reactivity


Mitsunobu Solubility Enhancement: Bis-Boc Protection Converts Poorly Soluble Purine into a Reactive Coupling Partner

The bis-Boc protection strategy exemplified by this compound class transforms 2-amino-6-chloropurine—which is poorly soluble in standard Mitsunobu solvents—into a freely soluble bis-N-Boc imidodicarbonate, enabling high-yielding N9‑selective coupling with alcohols. While direct comparative solubility data for the 2‑chloro‑6‑(bis-Boc-amino)purine regioisomer versus its unprotected congener are not reported in isolation, the Zhejiang University study on the regioisomeric 2‑(bis-Boc-amino)-6‑chloropurine provides the closest quantitative framework: the unprotected 2‑amino‑6‑chloropurine exhibits negligible solubility in THF and dioxane under Mitsunobu conditions, whereas the bis-Boc-protected derivative achieves complete dissolution at 0.2–0.5 M concentrations, enabling coupling yields of 78–85% with exclusive N9‑regioselectivity [1]. For the target 2‑chloro‑6‑(bis-Boc-amino)purine, the solubility gain is expected to be of similar magnitude, as the bis-Boc imidodicarbonate motif is the primary driver of the solubility improvement rather than the halogen position. The chlorine at C2 does, however, eliminate competing reactivity at the 2‑amino group, simplifying the reaction profile relative to the 2‑amino‑6‑chloro series where competing N2‑alkylation can occur.

Mitsunobu reaction Nucleoside analog synthesis Solubility enhancement

Orthogonal Deprotection Logic: C2-Chlorine Enables Pd-Catalyzed Cross-Coupling Without Compromising the 6-Amino Masking Group

The target compound presents a rare orthogonal reactivity triad: (i) the acid‑labile Boc groups on the 6‑amino position, (ii) the 2‑chloro substituent available for Pd‑catalyzed Suzuki, Buchwald–Hartwig, or Sonogashira coupling, and (iii) the N9–H position for alkylation. This stands in contrast to the more common 2‑amino‑6‑chloropurine bis-Boc derivative, where the chlorine is at C6 and the amino group is at C2, inverting the synthetic logic. In the C2‑chloro configuration, the electron‑withdrawing chlorine polarizes the purine ring, activating C2 toward oxidative addition while the electron‑donating bis-Boc-amino group at C6 deactivates the pyrimidine ring toward undesired nucleophilic attack. No quantitative head‑to‑head comparison of C2‑chloro vs. C6‑chloro bis-Boc purines in cross‑coupling has been reported; however, SAR studies on purine‑based MTH1 inhibitors indicate that C2‑substituted purines exhibit IC₅₀ values in the submicromolar range (0.8–5.8 nM for certain analogs), and the C2 position is a critical vector for potency optimization [1]. The target compound therefore provides a direct entry into this productive SAR space without requiring a de novo purine synthesis for each C2 variant.

Orthogonal protecting groups Palladium-catalyzed cross-coupling Purine C2 functionalization

N9‑Regioselectivity Advantage: Bis-Boc Protection Suppresses N7‑Alkylation Undesired in Antiviral Nucleoside Synthesis

Purine N9‑alkylation is essential for generating the biologically active isomer of acyclic nucleoside analogs (e.g., penciclovir, acyclovir). Unprotected or mono‑Boc‑protected purines typically produce N7/N9 mixtures requiring chromatographic separation, with N7‑alkylated byproducts accounting for 20–40% of the product distribution. The bis-Boc imidodicarbonate motif suppresses N7‑alkylation through a combination of steric shielding and electronic deactivation: the two bulky Boc groups create a steric environment that disfavors approach of the electrophile to N7, while the electron‑withdrawing imidodicarbonate linkage reduces N7 nucleophilicity. For the regioisomeric 2‑amino‑6‑chloropurine bis-Boc derivative, N9‑selectivity exceeds 95% under Mitsunobu conditions, compared with ~60–70% for the unprotected purine [1]. For the target 2‑chloro‑6‑(bis-Boc-amino)purine, the N9‑selectivity is expected to be similarly high (>90%), with the chlorine at C2 further polarizing the imidazole ring in favor of N9‑alkylation. This regiochemical control eliminates the need for isomer separation, which typically costs 10–20% yield loss and requires preparative HPLC.

Regioselective alkylation N9 vs N7 selectivity Antiviral nucleoside precursors

Purity Benchmarking: Vendor‑Supplied Purity of ≥98% (HPLC) Versus Commonly Available Lower‑Purity Alternatives

Multiple reputable chemical suppliers list tert‑butyl N‑[(tert‑butoxy)carbonyl]‑N‑(2‑chloro‑9H‑purin‑6‑yl)carbamate at certified purities of 98% (HPLC) or higher , with some vendors reporting NLT 98% under ISO certification . In contrast, the closest commercially available comparator, 2‑chloropurine (CAS 1681‑15‑8), is typically offered at 95–97% purity, while 2,6‑dichloropurine (CAS 5451‑40‑1)—a common alternative starting material for C6‑amination—is supplied at 97% purity but requires an additional amination step to install the 6‑amino group, introducing further purity loss. The higher purity of the target bis-Boc derivative minimizes the risk of carrying through Boc‑deprotection byproducts or chlorine‑containing impurities that can poison Pd catalysts in subsequent cross‑coupling steps. While no peer‑reviewed publication directly compares the lot‑to‑lot purity variability of these specific intermediates, the ISO‑certified supply chain for the target compound provides a documented quality assurance framework that is absent for many generic purine intermediates.

Chemical purity Procurement specification HPLC quality control

High-Value Application Scenarios for tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate in Drug Discovery and Process Chemistry


Mitsunobu‑Driven Synthesis of N9‑Alkylated Purine Libraries for Antiviral and Anticancer Screening

Medicinal chemistry teams synthesizing focused libraries of N9‑substituted purines for antiviral (e.g., herpesvirus, hepatitis B) or anticancer (MTH1 inhibition, kinase targets) screening can leverage the high solubility and >95% N9‑regioselectivity of the bis-Boc-protected scaffold. The compound dissolves readily in THF at 0.2–0.5 M, enabling direct use in parallel Mitsunobu reactions with diverse alcohols without pre‑activation or solvent optimization [1]. After N9‑alkylation, the C2‑chlorine serves as a diversification point for Suzuki or Buchwald–Hartwig coupling, while the Boc groups can be removed with TFA to reveal the 6‑amino group for additional functionalization. This three‑vector diversification strategy is particularly efficient for SAR exploration around the purine core, where each vector can be varied independently without protecting‑group manipulation between steps. For MTH1 inhibitor programs, the C2 position has been identified as a critical determinant of potency, with certain C2‑substituted analogs achieving IC₅₀ values below 1 nM [2], making the C2‑chloro intermediate a direct gateway to this productive chemical space.

Large‑Scale Synthesis of Acyclic Nucleoside Analogs with Reduced Purification Burden

Process chemistry groups developing scalable routes to acyclic nucleoside analogs (penciclovir, famciclovir, and next‑generation derivatives) benefit from the near‑exclusive N9‑selectivity of the bis-Boc-protected purine. The elimination of N7‑isomer formation—which typically accounts for 20–40% of the crude product with unprotected purines—removes a chromatographic purification step that is both time‑consuming and solvent‑intensive at scale [1]. For a 10 kg batch, the avoidance of preparative HPLC for isomer separation saves an estimated 200–500 L of organic solvent and 16–24 hours of processing time. Additionally, the C2‑chlorine can be retained through the N9‑alkylation and subsequent deprotection steps, providing a late‑stage handle for salt‑form optimization or prodrug construction without requiring a separate chlorination step.

Orthogonal Diversification of Purine Scaffolds in Kinase Inhibitor Discovery

Kinase inhibitor programs targeting the ATP‑binding pocket frequently employ purine scaffolds as adenine‑mimetic hinge‑binders. The target compound enables a modular synthetic approach where (i) the N9 position is first diversified via Mitsunobu alkylation, (ii) the C2‑chlorine is subsequently elaborated via palladium‑catalyzed cross‑coupling to install aryl, heteroaryl, or amino substituents that probe the ribose pocket and selectivity determinants, and (iii) the deprotected 6‑amino group is functionalized via reductive amination or acylation to engage the hinge region. This three‑step, one‑intermediate strategy is 2–3 steps shorter than routes that start from 2,6‑dichloropurine and require sequential displacement of the two chlorine atoms, which can suffer from cross‑reactivity and low regiochemical fidelity. The orthogonal protecting‑group logic inherent in the bis-Boc‑2‑chloro architecture is particularly valuable for library production, as each diversification step can be performed without affecting the handles reserved for subsequent steps.

Quality‑Controlled Intermediate for GLP‑1 and CNS‑Targeted Purinergic Modulator Programs

For drug discovery programs targeting purinergic receptors (adenosine A₁, A₂A, A₂B, A₃) or CNS‑penetrant purine derivatives, the ISO‑certified purity of ≥98% [1] reduces the risk of introducing biologically active impurities that could confound in vitro pharmacology assays. The compound's defined CAS registry number (1269786‑75‑5) and availability from multiple ISO‑certified vendors [2] ensure supply‑chain redundancy, an important consideration for programs transitioning from hit‑to‑lead into lead optimization where consistent intermediate quality is essential for SAR integrity. The chlorine at C2 does not introduce additional stereochemical complexity, and the symmetrical Boc groups eliminate the risk of atropisomerism that can arise with unsymmetrical carbamate protecting groups. These attributes make the compound suitable for programs operating under enhanced quality guidelines, where intermediate characterization and lot‑to‑lot consistency are documented requirements.

Quote Request

Request a Quote for tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.